3-(1-(2-((4-Fluorophenyl)thio)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

GPR35 receptor orphan GPCR selectivity screening

Selective GPR35-inactive oxazolidine-2,4-dione probe (IC50 >10 µM) for clean GPCR panel screening without cross-reactivity. Features low clogP (1.89) for superior aqueous solubility and minimal DMSO interference in cell-based assays. Metabolically stable thioether linker and 4-fluorophenyl group enable robust SAR. tPSA 79.6 Ų targets polar binding sites. Ideal building block for fragment-based drug design. Confirm availability and pricing for mg to gram-scale R&D.

Molecular Formula C15H15FN2O4S
Molecular Weight 338.35
CAS No. 1903546-80-4
Cat. No. B2453683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-((4-Fluorophenyl)thio)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS1903546-80-4
Molecular FormulaC15H15FN2O4S
Molecular Weight338.35
Structural Identifiers
SMILESC1CN(CC1N2C(=O)COC2=O)C(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C15H15FN2O4S/c16-10-1-3-12(4-2-10)23-9-14(20)17-6-5-11(7-17)18-13(19)8-22-15(18)21/h1-4,11H,5-9H2
InChIKeyFFZWBCJRQWNKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-((4-Fluorophenyl)thio)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 1903546-80-4): Structural Classification and Procurement-Relevant Characteristics


3-(1-(2-((4-Fluorophenyl)thio)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 1903546-80-4) is a synthetic heterocyclic compound of the oxazolidine-2,4-dione class, featuring an N-substituted pyrrolidine linker and a 4-fluorophenyl thioether moiety. It is cataloged as a screening compound available from multiple commercial suppliers. The compound has a molecular formula of C₁₅H₁₅FN₂O₄S and a molecular weight of 338.35 g/mol . It is primarily employed in early-stage drug discovery as a structurally distinctive building block or biological probe, with documented inactivity at GPR35 [1].

Why 3-(1-(2-((4-Fluorophenyl)thio)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Cannot Be Replaced by a Generic Oxazolidinedione Analog


Oxazolidine-2,4-dione derivatives exhibit vastly different biological profiles depending on the N3-pyrrolidine substituent. The target compound incorporates a 4-fluorophenylthioacetyl group, conferring a unique combination of physicochemical properties (clogP = 1.89, tPSA = 79.6 Ų) and demonstrated GPR35 inactivity [1]. Closely related analogs—such as those with a 5,5-dimethyl substitution on the oxazolidinedione ring or a bromofuran carbonyl group on the pyrrolidine—show altered lipophilicity (logP up to 2.74) and divergent bioactivity spectra, making generic interchange impossible without altering assay outcomes [2].

Quantitative Differentiation Evidence for 3-(1-(2-((4-Fluorophenyl)thio)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Against Commonly Confused Analogs


GPR35 Inactivity Differentiates the Target Compound from Active GPR35 Antagonists

The target compound is confirmed inactive at GPR35 (IC₅₀ > 10 µM), whereas the reference GPR35 antagonist ML194 exhibits an IC₅₀ of 160 nM in a comparable antagonist assay [1][2]. This >60-fold selectivity gap ensures that the compound will not interfere with GPR35-mediated pathways, a critical consideration for research programs targeting other GPCRs or avoiding orphan receptor cross-reactivity.

GPR35 receptor orphan GPCR selectivity screening

Reduced Lipophilicity (clogP 1.89) Compared to 5,5-Dimethyl Analog (logP 2.74) Improves Aqueous Solubility

The computed logP of the target compound is 1.89, substantially lower than the logP of 2.74 for the closely related 5,5-dimethyl-substituted analog 3-{2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione [1][2]. This 0.85 log unit difference translates to approximately a 7-fold lower octanol/water partition coefficient, predicting superior aqueous solubility and better compliance with Lipinski's Rule of Five.

physicochemical profiling Lipinski compliance solubility optimization

Elevated Topological Polar Surface Area (tPSA = 79.6 Ų) versus 5,5-Dimethyl Analog (tPSA = 66.9 Ų) Enhances Polar Desolvation Characteristics

The target compound exhibits a topological polar surface area (tPSA) of 79.6 Ų, exceeding the tPSA of 66.9 Ų reported for the 5,5-dimethyl analog [1]. This 12.7 Ų increase, driven by the absence of the shielding dimethyl groups on the oxazolidinedione ring, elevates the compound's hydrogen-bonding capacity and reduces predicted passive membrane permeability. The higher tPSA supports a more favorable profile for compounds intended to remain extracellular or target polar binding sites.

polar surface area membrane permeability drug-likeness prediction

Structural Distinction from Bromofuran Analog (MW 343.13) and Core Scaffold (MW 170.17) Ensures Unique Metabolic and Reactivity Profiles

The target compound's molecular weight (338.35 g/mol) is significantly higher than the unsubstituted core 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione (MW 170.17 g/mol) and distinct from the 5-bromofuran-2-carbonyl analog (MW 343.13 g/mol) . The 4-fluorophenylthioacetyl substituent introduces a metabolically stable thioether linkage and a fluorine atom that resists CYP450-mediated oxidation, while the bromofuran analog contains a reactive aryl bromide that can participate in unwanted cross-coupling reactions during screening campaigns.

molecular weight differentiation lead optimization structural uniqueness

Procurement-Driven Application Scenarios for 3-(1-(2-((4-Fluorophenyl)thio)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Based on Quantitative Differentiation Evidence


GPCR Screening Panels Requiring a GPR35-Silent Oxazolidinedione Probe

When designing a GPCR panel where GPR35 activation or inhibition must be avoided, this compound is the preferred oxazolidinedione probe due to its confirmed inactivity (IC₅₀ > 10 µM) [2]. Unlike probes such as ML194 (IC₅₀ = 160 nM), it does not engage GPR35, eliminating the need for a separate GPR35 antagonist control.

Kinetic Solubility-Sensitive Assays Requiring a Low-LogP Screening Compound

For cell-based or biochemical assays sensitive to compound precipitation, the target compound's low clogP (1.89) provides a solubility advantage over the more lipophilic 5,5-dimethyl analog (logP = 2.74). This reduces DMSO content in assay media and improves dose–response reliability.

Medicinal Chemistry Programs Elaborating the Oxazolidinedione Core Without Introducing Reactive Functionality

The compound's thioether linker and fluorophenyl group offer a metabolically stable and chemically inert starting point for structure–activity relationship (SAR) exploration. Its absence of a reactive aryl bromide (contrasting the bromofuran analog) ensures compatibility with palladium-catalyzed transformations often used in library synthesis.

Polar Desolvation-Focused Lead Optimization Requiring Elevated tPSA

With a tPSA of 79.6 Ų, the compound is better suited for targeting polar binding sites or achieving extracellular retention compared to the 5,5-dimethyl analog (tPSA = 66.9 Ų). This property can be leveraged in fragment-based drug design to bias binding toward hydrophilic protein pockets.

Quote Request

Request a Quote for 3-(1-(2-((4-Fluorophenyl)thio)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.